molecular formula C22H12N4O2 B11615859 6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one

6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one

Cat. No.: B11615859
M. Wt: 364.4 g/mol
InChI Key: YARVYTRIAIGOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(1H-1,2,3-BENZOTRIAZOL-1-YL)-12H-10-OXA-5-AZATETRAPHEN-12-ONE is a complex heterocyclic compound that features a benzotriazole moiety Benzotriazole derivatives are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(1H-1,2,3-BENZOTRIAZOL-1-YL)-12H-10-OXA-5-AZATETRAPHEN-12-ONE typically involves the reaction of benzotriazole with other organic intermediates under controlled conditions. One common method involves the reaction of benzotriazole with ethyl 2-chloroacetate in ethanol, followed by further cyclization and functionalization steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

11-(1H-1,2,3-BENZOTRIAZOL-1-YL)-12H-10-OXA-5-AZATETRAPHEN-12-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced or modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of modified benzotriazole compounds.

Scientific Research Applications

11-(1H-1,2,3-BENZOTRIAZOL-1-YL)-12H-10-OXA-5-AZATETRAPHEN-12-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(1H-1,2,3-BENZOTRIAZOL-1-YL)-12H-10-OXA-5-AZATETRAPHEN-12-ONE involves its interaction with specific molecular targets. For instance, benzotriazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(1H-1,2,3-BENZOTRIAZOL-1-YL)-12H-10-OXA-5-AZATETRAPHEN-12-ONE is unique due to its specific structure, which combines a benzotriazole moiety with an oxazatetrahydrophenone framework. This unique combination imparts specific chemical and physical properties that make it suitable for various applications in research and industry.

Properties

Molecular Formula

C22H12N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

6-(benzotriazol-1-yl)benzo[a]phenoxazin-5-one

InChI

InChI=1S/C22H12N4O2/c27-21-14-8-2-1-7-13(14)19-22(28-18-12-6-4-10-16(18)23-19)20(21)26-17-11-5-3-9-15(17)24-25-26/h1-12H

InChI Key

YARVYTRIAIGOED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4OC3=C(C2=O)N5C6=CC=CC=C6N=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.